C11H11N3O7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C11H11N3O7 ethyl 2-acetamido-4,5-dinitrobenzoate . This compound is a derivative of benzoic acid and is characterized by the presence of nitro groups, an acetamido group, and an ethyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-4,5-dinitrobenzoate typically involves the nitration of ethyl benzoate followed by acetamidation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-4,5-dinitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of ethyl 2-amino-4,5-dinitrobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetamido-4,5-dinitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-4,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Ethyl 2-acetamido-4,5-dinitrobenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-4,5-dinitrobenzoate: Similar structure but with amino groups instead of acetamido groups.
4-[(3,5-Dinitrobenzoyl)amino]butanoic acid: Similar nitrobenzoyl structure but with different substituents.
Uniqueness
The presence of both nitro and acetamido groups in ethyl 2-acetamido-4,5-dinitrobenzoate makes it unique, providing a combination of redox activity and hydrogen bonding capability that is not commonly found in other compounds .
Properties
IUPAC Name |
4-[(3,5-dinitrobenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O7/c15-10(16)2-1-3-12-11(17)7-4-8(13(18)19)6-9(5-7)14(20)21/h4-6H,1-3H2,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSXEQJVQJYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.